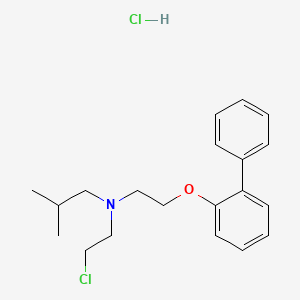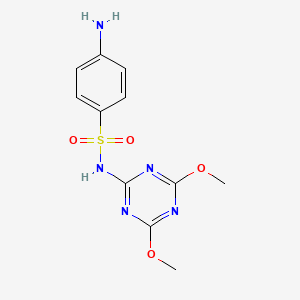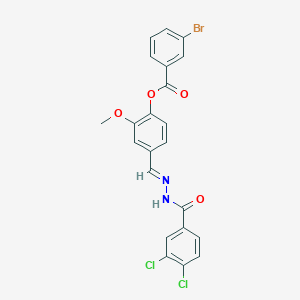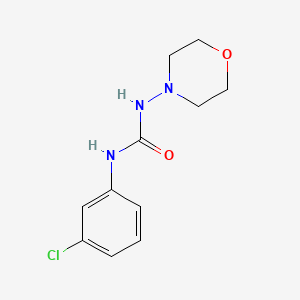![molecular formula C17H12N2O3 B12007782 Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)
Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid is an organic compound with the molecular formula C17H12N2O3. It is a type of azo dye, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid typically involves the diazotization of 2-amino-1-naphthol followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of colored materials and as a component in photoresponsive systems
Mécanisme D'action
The mechanism of action of 2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the generation of reactive oxygen species (ROS) under light exposure, contributing to its antimicrobial and anticancer effects. The compound’s photoresponsive nature allows it to be used in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid derivatives: These include compounds with different substituents on the aromatic rings.
Other azo dyes: Such as methyl orange and Congo red, which also contain the diazenyl group but differ in their specific structures and applications
Uniqueness
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]benzoic acid is unique due to its specific combination of a naphthol and benzoic acid moiety, which imparts distinct chemical and photophysical properties. Its ability to generate ROS under light exposure makes it particularly valuable in photodynamic therapy and antimicrobial applications .
Propriétés
Formule moléculaire |
C17H12N2O3 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H12N2O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)19-18-14-8-4-3-7-13(14)17(21)22/h1-10,20H,(H,21,22) |
Clé InChI |
OMRMWDQPXBZWGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007702.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)


![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)
![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)




